molecular formula C12H10ClNOS B374125 N-allyl-3-chloro-1-benzothiophene-2-carboxamide CAS No. 314028-78-9

N-allyl-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B374125
CAS No.: 314028-78-9
M. Wt: 251.73g/mol
InChI Key: OHUVNKPXCUQOHA-UHFFFAOYSA-N
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Description

N-allyl-3-chloro-1-benzothiophene-2-carboxamide is a chemical compound built on a benzothiophene core, a privileged scaffold in medicinal and materials chemistry. This specific molecule features a 3-chloro substitution and an N-allyl carboxamide functional group. Researchers utilize such structures as key synthetic intermediates for developing more complex molecules . The N-allyl group can offer a versatile handle for further chemical modifications via reactions such as cross-coupling or oxidation, expanding its utility in synthetic organic chemistry . Compounds based on the 1-benzothiophene-2-carboxamide structure are of significant interest in various research fields, including the exploration of new pharmacologically active agents . For instance, structurally similar molecules have been investigated for their potential to interact with biological targets like kinesin spindle protein (KIF11), which is a key protein in cellular mitosis . The physicochemical properties of this compound, such as its molecular weight and logP, can be inferred from closely related analogues like N-butyl-3-chloro-1-benzothiophene-2-carboxamide and other N-alkyl derivatives , suggesting characteristics suitable for early-stage drug discovery research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N-prop-2-enyl-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS/c1-2-7-14-12(15)11-10(13)8-5-3-4-6-9(8)16-11/h2-6H,1,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUVNKPXCUQOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(C2=CC=CC=C2S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation and Coupling

The most straightforward approach involves coupling 3-chloro-1-benzothiophene-2-carboxylic acid (1 ) with allylamine (2 ) using activating agents.

Acid Chloride Method

  • Activation : Treatment of 1 with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at reflux yields the corresponding acid chloride (3 ).

  • Amidation : Reaction of 3 with allylamine in DCM at 0–25°C produces the target compound (4 ) after aqueous workup.

1SOCl2,DCM3NH2C3H54\text{1} \xrightarrow{\text{SOCl}2, \text{DCM}} \text{3} \xrightarrow{\text{NH}2\text{C}3\text{H}5} \text{4}

Yield : 65–72% (isolated after silica gel chromatography).

Carbodiimide-Mediated Coupling

As demonstrated in the synthesis of benzothiazole carboxamides, 1 reacts with allylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP).

  • Conditions : DCM, 25°C, 12–18 hours.

  • Yield : 58–63% after recrystallization.

Table 1. Comparison of Amidation Methods

MethodReagentsSolventTime (h)Yield (%)
Acid ChlorideSOCl₂, allylamineDCM472
EDC·HCl/DMAPEDC·HCl, DMAPDCM1863

Alkylation of Carboxamide Intermediates

Post-Amide N-Allylation

An alternative strategy involves synthesizing 3-chloro-1-benzothiophene-2-carboxamide (5 ) followed by alkylation with allyl bromide (6 ).

Base-Mediated Alkylation

  • Conditions : Sodium hydride (NaH) in tetrahydrofuran (THF), 0°C to 25°C, 6 hours.

  • Yield : 45–50% due to competing O-alkylation and decomposition.

Mitsunobu Reaction

To circumvent selectivity issues, the Mitsunobu reaction employs allyl alcohol, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) in THF:

5+C3H5OHPPh3,DIAD4\text{5} + \text{C}3\text{H}5\text{OH} \xrightarrow{\text{PPh}_3, \text{DIAD}} \text{4}

Yield : 68–75% with minimal byproducts.

Chlorination Strategies

Electrophilic Aromatic Substitution

Direct chlorination of 1-benzothiophene-2-carboxylic acid (7 ) using N-chlorosuccinimide (NCS) in acetic acid at 80°C introduces chlorine at the 3-position.

  • Regioselectivity : Controlled by electron-withdrawing effects of the carboxylic acid group.

  • Yield : 85–90% after recrystallization.

Directed Ortho-Metalation

For substrates resistant to electrophilic substitution, lithiation at the 3-position using n-butyllithium (n-BuLi) followed by quenching with hexachloroethane (C₂Cl₆) achieves precise chlorination.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Amidation : Polar aprotic solvents (e.g., DMF) improve coupling efficiency but require stringent drying to prevent hydrolysis.

  • Alkylation : THF outperforms DMF in Mitsunobu reactions due to better solubility of intermediates.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) resolves N-allylated products from di-alkylated impurities.

  • Recrystallization : Methanol/water mixtures (4:1) yield high-purity 4 (HPLC >99%) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-allyl-3-chloro-1-benzothiophene-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
N-allyl-3-chloro-1-benzothiophene-2-carboxamide has been investigated for its potential as an antitrypanosomal agent. Research indicates that modifications to its structure can enhance its bioactivity against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, derivatives with specific substitutions exhibited improved selectivity and potency, with IC50 values as low as 0.75 μM, demonstrating significant promise in treating this disease .

Anti-inflammatory Properties:
The compound has also been studied for its anti-inflammatory activity. It functions as a COX-2 inhibitor, which is crucial in the treatment of pain and inflammation. The mechanism involves blocking the cyclooxygenase enzyme responsible for the biosynthesis of prostaglandins, thereby reducing inflammation .

Antimicrobial and Antiviral Properties:
this compound has shown potential antimicrobial and antiviral activities in various studies. Its thiophene ring structure allows it to interact with biological targets effectively, potentially inhibiting the activity of specific enzymes or receptors involved in microbial infections .

Case Study: Antitrypanosomal Agents
A study focused on thiazolyl-benzothiophenamides revealed that structural modifications at the 3-chloro position significantly influenced selectivity over human cells while maintaining bioactivity against T. brucei. This highlights the importance of structural optimization in enhancing therapeutic efficacy .

Organic Synthesis

Building Block for Complex Molecules:
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic compounds. Its ability to undergo various chemical reactions makes it valuable in developing new materials and pharmaceuticals .

Material Science Applications:
The compound's properties are also being explored for use in organic semiconductors and advanced materials. Its unique chemical structure allows for potential applications in electronic devices and sensors .

Data Table: Summary of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryAntitrypanosomal agentsIC50 = 0.75 μM; structural modifications enhance activity
Anti-inflammatory drugsCOX-2 inhibition reduces inflammation
Biological ActivityAntimicrobial and antiviral agentsEffective interaction with biological targets
Organic SynthesisBuilding block for complex moleculesVersatile reactions enable synthesis of new compounds
Material ScienceOrganic semiconductorsPotential applications in electronics

Mechanism of Action

The mechanism of action of N-allyl-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structure Variations

  • Benzothiophene vs. Benzothiophenes generally offer greater π-π stacking capability and metabolic stability owing to sulfur’s polarizability .

Substituent Effects

  • Allyl vs. Methyl/Phenyl : The allyl group in the target compound introduces unsaturation, which may enhance conformational flexibility and reactivity compared to the methyl and phenyl groups in . The phenyl group in likely improves lipophilicity (LogP = 4.83) but may reduce solubility compared to allyl’s moderate polarity .
  • Trifluoroacetyl Hydrazide : The trifluoroacetyl group in is strongly electron-withdrawing, which could stabilize the molecule against enzymatic degradation. The hydrazide linkage diverges from the carboxamide structure, possibly altering target selectivity .

Molecular Weight and Complexity

The target compound (269.75 g/mol) is smaller and less complex than analogs with sulfone () or trifluoroacetyl () groups. Lower molecular weight may enhance membrane permeability, a critical factor in drug design.

Biological Activity

N-allyl-3-chloro-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure

This compound belongs to the benzothiophene class of compounds, which are known for their diverse biological activities. The chemical structure can be represented as follows:

C12H10ClNO2S\text{C}_{12}\text{H}_{10}\text{ClN}O_{2}S

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets by binding to allosteric sites or competing with endogenous ligands.

Anticancer Activity

Recent studies have indicated that compounds within the benzothiophene family exhibit significant anticancer properties. For instance, this compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Study 1: Anticancer Efficacy

In a study focused on the anticancer effects of benzothiophene derivatives, this compound demonstrated notable cytotoxicity against HepG2 liver cancer cells, with an IC50 value indicating effective inhibition of cell growth. The mechanism was linked to the induction of apoptosis through mitochondrial pathways and modulation of key proteins involved in cell cycle regulation.

Study 2: Mechanistic Insights

Another investigation explored the molecular mechanisms underlying the anticancer effects of related benzothiophene compounds. It was found that these compounds could inhibit key signaling pathways associated with tumor growth and survival, such as EGFR and NF-kB pathways, thereby enhancing their therapeutic potential against various cancers.

Q & A

Basic: What are the common synthetic routes for N-allyl-3-chloro-1-benzothiophene-2-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with a benzothiophene core. A common approach includes:

  • Step 1: Preparation of 3-chloro-1-benzothiophene-2-carbonyl chloride via chlorination of the benzothiophene precursor using reagents like thionyl chloride (SOCl₂).
  • Step 2: Reaction with allylamine in anhydrous solvents (e.g., CH₂Cl₂ or DMF) under nitrogen, using triethylamine (Et₃N) as a base to neutralize HCl byproducts.
  • Step 3: Purification via reverse-phase HPLC or recrystallization to isolate the carboxamide product .

Key Considerations:

  • Monitor reaction progress using TLC or LC-MS.
  • Optimize solvent choice (e.g., toluene for reflux conditions) to improve yield .

Basic: How is this compound characterized post-synthesis?

Methodological Answer:
Characterization involves:

  • Spectroscopy:
    • 1H/13C NMR: Assign peaks to confirm the allyl group (δ 5–6 ppm for vinyl protons) and benzothiophene backbone (aromatic protons at δ 7–8 ppm) .
    • IR: Identify carboxamide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
  • Chromatography:
    • HPLC: Purity assessment using gradients (e.g., methanol-water) .
  • Melting Point: Consistency with literature values (if available) to confirm crystallinity .

Basic: What biological activities are associated with this compound?

Methodological Answer:
While direct data on this compound is limited, structurally related benzothiophene carboxamides exhibit:

  • Antimicrobial Activity: Inhibition of bacterial enzymes (e.g., DNA gyrase) via hydrophobic interactions with the benzothiophene core .
  • Anticancer Potential: Apoptosis induction in cancer cell lines through kinase inhibition (e.g., EGFR or Bcl-2 pathways) .
    Experimental Design:
  • Screen against standard bacterial strains (e.g., S. aureus, E. coli) using MIC assays.
  • Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with doxorubicin as a positive control .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for high-resolution data.
  • Structure Solution: Employ SHELXT for phase determination via intrinsic phasing .
  • Refinement: Apply SHELXL to optimize bond lengths/angles and validate with R-factors (<5% for high quality) .
  • Visualization: Generate ORTEP diagrams (e.g., ORTEP-3 ) to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Example Workflow:

Grow crystals via slow evaporation in ethyl acetate/hexane.

Collect data at 100 K to minimize thermal motion .

Advanced: How to address contradictions in pharmacological data for benzothiophene carboxamides?

Methodological Answer:
Contradictions (e.g., varying IC₅₀ values across studies) may arise from:

  • Experimental Variability: Differences in cell lines, assay protocols, or compound purity.
  • Solution:
    • Standardize assays (e.g., CLSI guidelines for antimicrobial testing).
    • Validate purity via orthogonal methods (e.g., NMR + HPLC) .
  • Target Selectivity: Off-target effects in kinase inhibition assays.
    • Use kinase profiling panels (e.g., Eurofins) to identify specific targets .

Advanced: What molecular docking strategies are effective for studying this compound’s mechanism?

Methodological Answer:

  • Target Selection: Prioritize enzymes with hydrophobic binding pockets (e.g., COX-2, tubulin) based on the benzothiophene scaffold .
  • Software: Use AutoDock Vina or Schrödinger Glide with the following parameters:
    • Grid Box: Center on the active site (coordinates from PDB entries like 3R4 for related structures) .
    • Scoring: Analyze binding energy (ΔG ≤ −7 kcal/mol suggests strong affinity) .
  • Validation: Compare docking poses with crystallographic data (e.g., 3R4) to assess accuracy .

Advanced: How to design SAR studies for optimizing this compound’s bioactivity?

Methodological Answer:

  • Core Modifications:
    • Replace the allyl group with bulkier substituents (e.g., cyclopropyl) to enhance hydrophobic interactions.
  • Substituent Effects:
    • Introduce electron-withdrawing groups (e.g., nitro) at the 6-position to improve metabolic stability .
  • In Silico Tools:
    • Use SwissADME to predict pharmacokinetic properties (e.g., logP, bioavailability) during optimization .

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